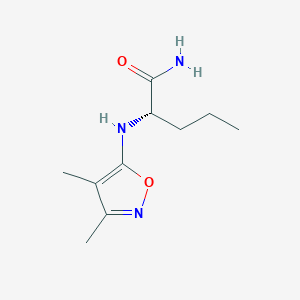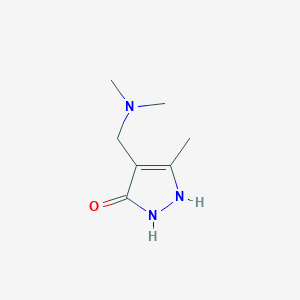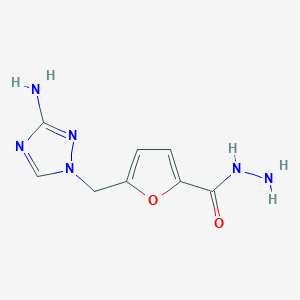![molecular formula C41H45OP B12869754 (1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12869754.png)
(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-Dicyclohexyl(2’-(mesityloxy)-[1,1’-binaphthalen]-2-yl)phosphine is a chiral phosphine ligand known for its application in asymmetric catalysis. This compound is characterized by its unique structure, which includes a binaphthyl backbone and a mesityloxy group, making it highly effective in various catalytic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-Dicyclohexyl(2’-(mesityloxy)-[1,1’-binaphthalen]-2-yl)phosphine typically involves the reaction of a binaphthyl derivative with a phosphine reagent. One common method includes the use of a base-catalyzed hydrophosphination reaction, where terminal alkynes undergo double hydrophosphination with HPPh2 and catalytic potassium hexamethyldisilazane (KHMDS) to generate the desired phosphine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound’s high quality.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-Dicyclohexyl(2’-(mesityloxy)-[1,1’-binaphthalen]-2-yl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, often in the presence of reducing agents like hydrogen or hydrides.
Substitution: The phosphine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as hydrogen or sodium borohydride, and various electrophiles for substitution reactions. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1R)-Dicyclohexyl(2’-(mesityloxy)-[1,1’-binaphthalen]-2-yl)phosphine has a wide range of applications in scientific research, including:
Biology: The compound’s chiral properties make it valuable in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of drugs and therapeutic agents, especially those requiring high enantioselectivity.
Industry: The compound is employed in the production of fine chemicals and specialty materials, where precise control over stereochemistry is crucial.
Mecanismo De Acción
The mechanism by which (1R)-Dicyclohexyl(2’-(mesityloxy)-[1,1’-binaphthalen]-2-yl)phosphine exerts its effects involves its role as a ligand in catalytic processes. The compound coordinates with transition metals, forming complexes that facilitate various chemical transformations. The binaphthyl backbone and mesityloxy group enhance the ligand’s ability to induce chirality in the resulting products, making it highly effective in asymmetric catalysis .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(dimethylphosphino)methane (DMPM)
- Bis(dicyclohexylphosphino)methane
- Bis(diphenylphosphino)methane (DPM)
Uniqueness
Compared to these similar compounds, (1R)-Dicyclohexyl(2’-(mesityloxy)-[1,1’-binaphthalen]-2-yl)phosphine stands out due to its unique binaphthyl backbone and mesityloxy group. These structural features enhance its chiral properties and make it particularly effective in asymmetric catalysis, providing higher enantioselectivity and reactivity in various chemical reactions .
Propiedades
Fórmula molecular |
C41H45OP |
|---|---|
Peso molecular |
584.8 g/mol |
Nombre IUPAC |
dicyclohexyl-[1-[2-(2,4,6-trimethylphenoxy)naphthalen-1-yl]naphthalen-2-yl]phosphane |
InChI |
InChI=1S/C41H45OP/c1-28-26-29(2)41(30(3)27-28)42-37-24-22-31-14-10-12-20-35(31)39(37)40-36-21-13-11-15-32(36)23-25-38(40)43(33-16-6-4-7-17-33)34-18-8-5-9-19-34/h10-15,20-27,33-34H,4-9,16-19H2,1-3H3 |
Clave InChI |
CUIWLSWJIZONEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)OC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6CCCCC6)C7CCCCC7)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


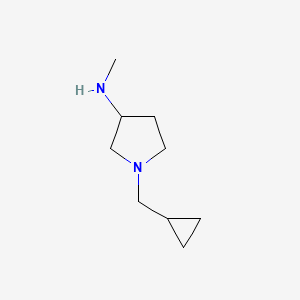
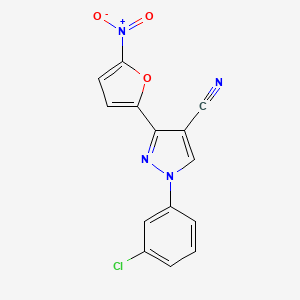
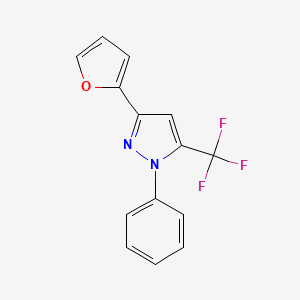
![7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one](/img/structure/B12869700.png)
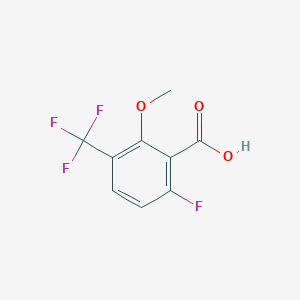
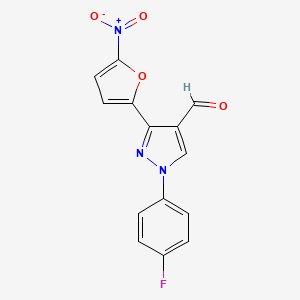
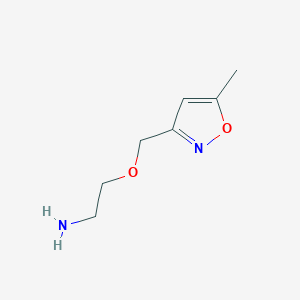
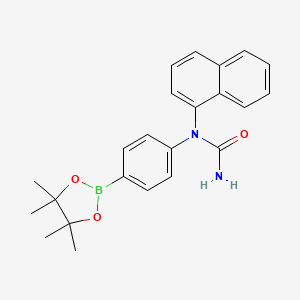
![4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12869728.png)
![4-(Difluoromethyl)-2-ethoxybenzo[d]oxazole](/img/structure/B12869733.png)
![1-(7-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12869734.png)
